molecular formula C10H14ClNO2 B1421790 Methyl amino(3-methylphenyl)acetate hydrochloride CAS No. 1255716-96-1

Methyl amino(3-methylphenyl)acetate hydrochloride

Cat. No.: B1421790
CAS No.: 1255716-96-1
M. Wt: 215.67 g/mol
InChI Key: UCKBNDGDRIXKBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl amino(3-methylphenyl)acetate hydrochloride” is a unique chemical compound with the empirical formula C10H14ClNO2 and a molecular weight of 215.68 . It is provided in solid form .


Molecular Structure Analysis

The SMILES string of “this compound” is O=C(OC)C(N)C1=CC=CC(C)=C1.[H]Cl . This represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

“this compound” is a solid compound . Its empirical formula is C10H14ClNO2 and it has a molecular weight of 215.68 .

Scientific Research Applications

Synthesis and Structural Characterization

  • Methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, closely related to Methyl amino(3-methylphenyl)acetate hydrochloride, was synthesized through specific reactions, offering insights into optimized synthesis methods for related compounds. The structure of the product was characterized by FTIR spectrometry, providing a foundational understanding of similar molecular structures (Wang Guo-hua, 2008).

Application in Antimalarial Drugs

  • Research on similar molecules, such as a series of 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols, demonstrated significant antimalarial activity against resistant strains of Plasmodium berghei, suggesting potential applications of related compounds like this compound in antimalarial therapies (Werbel et al., 1986).

In Vitro Antitumor Activity

  • A compound structurally related to this compound, 1-(4-methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ol Hydrochlorides, showed potential in vitro antitumor activity, indicating the possible therapeutic applications of similar compounds in cancer treatment (Isakhanyan et al., 2016).

Beta-Adrenergic Agonist Potential

  • Compounds like methyl [4-[2-[(2-hydroxy-3-phenoxypropyl)amino]ethoxy]phenoxy]acetate, structurally related to this compound, have been identified as selective beta 3-adrenergic agonists, suggesting potential applications in metabolic rate enhancement and obesity treatment (Howe et al., 1992).

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . It’s important to handle all chemical compounds with appropriate safety measures to prevent any potential harm.

Properties

IUPAC Name

methyl 2-amino-2-(3-methylphenyl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-7-4-3-5-8(6-7)9(11)10(12)13-2;/h3-6,9H,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKBNDGDRIXKBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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